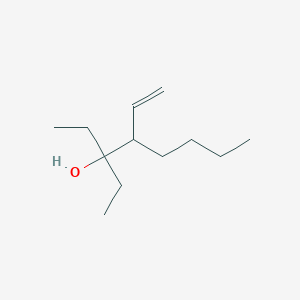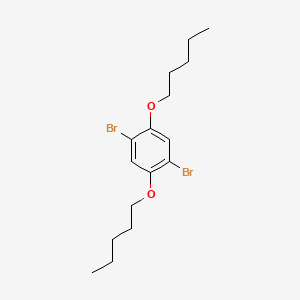
1,4-Dibromo-2,5-bis(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-bis(pentyloxy)benzene is an organic compound with the molecular formula C16H24Br2O2 It is a derivative of benzene, where two bromine atoms and two pentyloxy groups are substituted at the 1,4 and 2,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(pentyloxy)benzene can be synthesized through a multi-step process involving the bromination and etherification of benzene derivatives. One common method involves the bromination of 1,4-dihydroxybenzene to form 1,4-dibromo-2,5-dihydroxybenzene, followed by the etherification with pentyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,5-bis(pentyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 1,4-diamino-2,5-bis(pentyloxy)benzene or 1,4-dithio-2,5-bis(pentyloxy)benzene.
Oxidation Products: Oxidation can yield quinones or other oxygenated derivatives.
Reduction Products: Reduction typically results in the formation of partially or fully dehalogenated compounds.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-bis(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science for the preparation of polymers and advanced materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2,5-bis(pentyloxy)benzene involves its interaction with molecular targets through its bromine and pentyloxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The bromine atoms can participate in halogen bonding, while the pentyloxy groups can engage in hydrophobic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy groups instead of pentyloxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains fluorine atoms instead of pentyloxy groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Features bromomethyl groups instead of pentyloxy groups.
Uniqueness
1,4-Dibromo-2,5-bis(pentyloxy)benzene is unique due to its specific substitution pattern and the presence of pentyloxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
187326-96-1 |
|---|---|
Formule moléculaire |
C16H24Br2O2 |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-dipentoxybenzene |
InChI |
InChI=1S/C16H24Br2O2/c1-3-5-7-9-19-15-11-14(18)16(12-13(15)17)20-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
CKRBFGAADRFMBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1Br)OCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
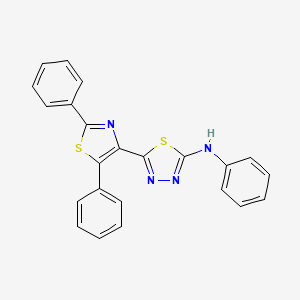
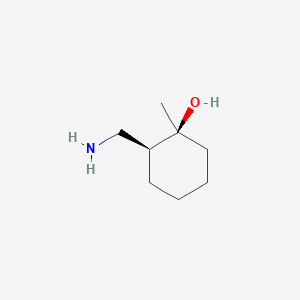
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
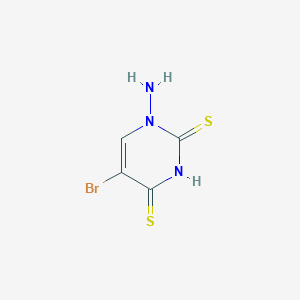

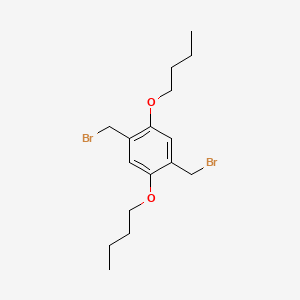
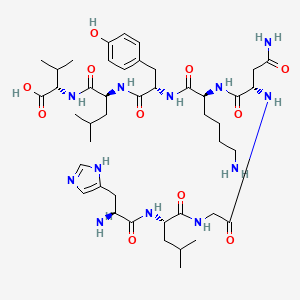
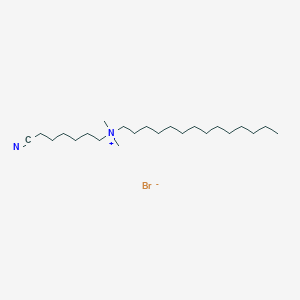

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
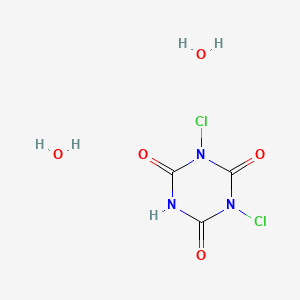
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
